4-Nitrobenzyl thiopseudourea hydrochloride
Overview
Description
4-Nitrobenzyl thiopseudourea hydrochloride is a useful research compound. Its molecular formula is C8H10ClN3O2S and its molecular weight is 247.70 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 114527. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Protection of Hydroxyl Functions
4-Nitrobenzyl group is highlighted for its versatile use in protecting hydroxyl functions during chemical synthesis. It offers selective removal in the presence of other benzyl-type protecting groups through reduction to a 4-aminobenzyl group followed by electrochemical oxidation. This method is notably clean and efficient for oxidative cleavage of the 4-aminobenzyl group, especially after N-acetylation, offering a practical approach in synthetic chemistry for protecting sensitive hydroxyl groups during complex reactions (Koichi Kukase et al., 1990).
Antimicrobial and Nitric Oxide Synthase Inhibitory Activities
Isothioureas derived from substituted benzylhalides, including 4-nitrobenzyl thiopseudourea hydrochloride, have been synthesized and evaluated for their antimicrobial activities against a range of bacterial, yeast, and protozoan species. These compounds demonstrated significant activity, particularly against Gram-positive bacteria. Additionally, some derivatives exhibited inhibitory effects on nitric oxide synthase, suggesting potential for therapeutic applications in diseases where nitric oxide plays a pathological role (Z. Kazimierczuk et al., 2010).
Polymer and Materials Science
In polymer and materials science, the o-nitrobenzyl group, closely related to 4-nitrobenzyl derivatives, is extensively utilized for its photolabile properties. It enables the manipulation of polymer characteristics through light irradiation, facilitating advancements in the development of photodegradable hydrogels, functionalization of copolymers, and patterning of thin films. This research underscores the significance of nitrobenzyl derivatives in creating responsive materials that can be altered post-synthesis in a controlled manner (H Zhao et al., 2012).
Bioreductive Prodrugs
4-Nitrobenzyl carbamates, related to this compound, are explored as triggers for bioreductive prodrugs. Their reduction by E. coli B nitroreductase to hydroxylamines, which then fragment to release cytotoxic amines, represents a promising strategy for targeted cancer therapy. This research offers insights into optimizing bioreductive prodrug design for enhanced cancer treatment efficacy (M. Hay et al., 1999).
DNA-Binding Studies
Nitrosubstituted acyl thioureas, including derivatives of 4-nitrobenzyl thiopseudourea, have been synthesized and analyzed for their DNA-binding capabilities. These studies provide foundational knowledge for the development of new anticancer agents, highlighting the potential of nitrobenzyl derivatives in therapeutic applications targeting DNA interactions (Shaista Tahir et al., 2015).
Mechanism of Action
Target of Action
The primary target of 4-Nitrobenzyl Thiopseudourea Hydrochloride is Nitroreductase (NTR) . NTR is an enzyme that plays an essential role in the reduction of nitro compounds and has been found to be overexpressed in tumor cells compared to normal cells .
Mode of Action
The compound interacts with its target, NTR, in the presence of NADH . The 4-nitrobenzyl unit of the compound is reduced by NTR, leading to the decomposition of the compound . This interaction and subsequent decomposition result in the release of the encapsulated drug .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the nitroreduction pathway, facilitated by the NTR enzyme . The reduction of the 4-nitrobenzyl unit by NTR leads to the decomposition of the compound and the release of the encapsulated drug .
Pharmacokinetics
The compound’s interaction with ntr and its subsequent decomposition suggest that it may be metabolized in cells where ntr is present .
Result of Action
The result of the compound’s action is the release of the encapsulated drug in cells where NTR is overexpressed . This selective release can lead to targeted toxicity against cancer cells, while negligible toxicity towards normal cells is observed .
Action Environment
The action of this compound is influenced by the presence of NTR and NADH . Therefore, the compound’s action, efficacy, and stability may be influenced by the cellular environment, specifically the overexpression of NTR in certain cells .
Biochemical Analysis
Biochemical Properties
4-Nitrobenzyl thiopseudourea hydrochloride plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It interacts with enzymes such as nitroreductase, which is known to reduce nitro compounds. This interaction leads to the formation of reactive intermediates that can further participate in various biochemical pathways . Additionally, this compound can interact with proteins and other biomolecules, influencing their function and stability.
Cellular Effects
The effects of this compound on cells are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound can induce cytotoxicity by disrupting cellular processes and promoting apoptosis . This compound also affects normal cells, although the impact is generally less severe compared to cancer cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the reduction of the nitro group by nitroreductase, leading to the formation of reactive intermediates . These intermediates can bind to and modify biomolecules, resulting in enzyme inhibition or activation and changes in gene expression. The compound’s ability to form stable complexes with proteins further contributes to its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to a decrease in its biochemical activity . Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and therapeutic effects. At higher doses, it can induce significant toxic effects, including organ damage and systemic toxicity . Threshold effects have been observed, where a specific dosage level triggers a marked increase in adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . The compound’s metabolism can lead to the formation of various metabolites, some of which may retain biological activity. The interaction with cofactors and other enzymes can also influence the metabolic flux and levels of metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound can be transported across cell membranes through active and passive transport mechanisms . It may also interact with specific transporters and binding proteins, affecting its localization and accumulation within cells. The distribution of this compound in tissues can influence its therapeutic and toxic effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Targeting signals and post-translational modifications may direct this compound to specific organelles, where it can exert its biochemical effects. The localization within subcellular compartments can influence the compound’s interactions with biomolecules and its overall activity.
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-Nitrobenzyl thiopseudourea hydrochloride involves the reaction of 4-nitrobenzyl chloride with thiourea followed by hydrochloric acid treatment.", "Starting Materials": [ "4-nitrobenzyl chloride", "thiourea", "hydrochloric acid" ], "Reaction": [ "Add thiourea to a solution of 4-nitrobenzyl chloride in anhydrous ethanol", "Heat the mixture at reflux for several hours", "Cool the mixture and filter the precipitated product", "Wash the product with cold ethanol and dry it", "Dissolve the product in hydrochloric acid and filter the solution", "Concentrate the filtrate to obtain 4-Nitrobenzyl thiopseudourea hydrochloride as a solid" ] } | |
CAS No. |
4357-96-4 |
Molecular Formula |
C8H10ClN3O2S |
Molecular Weight |
247.70 g/mol |
IUPAC Name |
[amino-[(4-nitrophenyl)methylsulfanyl]methylidene]azanium;chloride |
InChI |
InChI=1S/C8H9N3O2S.ClH/c9-8(10)14-5-6-1-3-7(4-2-6)11(12)13;/h1-4H,5H2,(H3,9,10);1H |
InChI Key |
XLXMUFLBCRDKMJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CSC(=N)N)[N+](=O)[O-].Cl |
Canonical SMILES |
C1=CC(=CC=C1CSC(=[NH2+])N)[N+](=O)[O-].[Cl-] |
4357-96-4 | |
Pictograms |
Acute Toxic; Irritant |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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